molecular formula C7H12N4 B1353084 4-(2H-1,2,3-Triazol-2-YL)piperidine CAS No. 765270-45-9

4-(2H-1,2,3-Triazol-2-YL)piperidine

Cat. No. B1353084
M. Wt: 152.2 g/mol
InChI Key: ASGQRNXDYZQNPS-UHFFFAOYSA-N
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Description

“4-(2H-1,2,3-Triazol-2-YL)piperidine” is a chemical compound with the molecular weight of 188.66 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Molecular Structure Analysis

The InChI code for “4-(2H-1,2,3-Triazol-2-YL)piperidine” is 1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-9-5-6-10-11;/h5-8H,1-4H2;1H . This indicates the presence of a triazole ring attached to a piperidine ring.

Its molecular weight is 188.66 .

Scientific Research Applications

Novel Drug Development

Triazole derivatives, including structures related to 4-(2H-1,2,3-Triazol-2-YL)piperidine, have been extensively investigated for their potential in novel drug development due to their wide range of biological activities. These compounds have shown promise in anti-inflammatory, antimicrobial, antitumoral, and antiviral therapies. The versatility of the triazole ring in facilitating various structural modifications makes it a valuable scaffold in medicinal chemistry for the design of new therapeutic agents. Research emphasizes the need for new, more efficient preparations of triazoles that adhere to principles of green chemistry and sustainability, addressing contemporary challenges in drug discovery and development (Ferreira et al., 2013).

Synthesis Methodologies

Significant advancements have been made in the synthesis methodologies of 1,2,3-triazole derivatives. The development of regioselective synthesis techniques, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been instrumental in creating 1,4-disubstituted 1,2,3-triazoles. These methods offer a straightforward approach to synthesizing triazole compounds with high selectivity and yield, facilitating their application in various research fields. This click chemistry approach is praised for its simplicity, efficiency, and the eco-friendly nature of the reactions (Kaushik et al., 2019).

Agricultural and Medical Applications

Triazine and triazole derivatives have been explored for their potential applications in both agriculture and medicine. These compounds have been used in the development of pharmaceuticals, pesticides, dyes, high-energy materials, and anti-corrosion additives. Their versatility and broad spectrum of biological activities make them valuable in creating new treatments and solutions for various diseases and agricultural challenges (Nazarov et al., 2021).

Corrosion Inhibition

1,2,3-Triazole derivatives have also shown efficacy as corrosion inhibitors for metals and alloys in aggressive media. These compounds are being designed and synthesized to protect metal surfaces from corrosion, which is critical in extending the lifespan and maintaining the integrity of industrial equipment and infrastructure. The use of 1,2,3-triazoles in corrosion inhibition highlights their potential in materials science and engineering, providing environmentally friendly and efficient solutions for corrosion protection (Hrimla et al., 2021).

properties

IUPAC Name

4-(triazol-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGQRNXDYZQNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459357
Record name 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,2,3-Triazol-2-YL)piperidine

CAS RN

765270-45-9
Record name 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2H-1,2,3-Triazol-2-YL)piperidine
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4-(2H-1,2,3-Triazol-2-YL)piperidine
Reactant of Route 4
4-(2H-1,2,3-Triazol-2-YL)piperidine
Reactant of Route 5
4-(2H-1,2,3-Triazol-2-YL)piperidine
Reactant of Route 6
4-(2H-1,2,3-Triazol-2-YL)piperidine

Citations

For This Compound
1
Citations
PRJ Davey, B Delouvrié, D Dorison-Duval… - Tetrahedron …, 2012 - Elsevier
The preparation of N-2 substituted 2H-1,2,3-triazoles substituted at C-4 with an organometallic moiety has no recognised precedent. Herein, we report their efficient preparation via CH …
Number of citations: 6 www.sciencedirect.com

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